5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18377720
InChI: InChI=1S/C9H5BrN4O2/c10-4-1-5-6(3-12-7(5)11-2-4)8-13-14-9(15)16-8/h1-3H,(H,11,12)(H,14,15)
SMILES:
Molecular Formula: C9H5BrN4O2
Molecular Weight: 281.07 g/mol

5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one

CAS No.:

Cat. No.: VC18377720

Molecular Formula: C9H5BrN4O2

Molecular Weight: 281.07 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one -

Specification

Molecular Formula C9H5BrN4O2
Molecular Weight 281.07 g/mol
IUPAC Name 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3H-1,3,4-oxadiazol-2-one
Standard InChI InChI=1S/C9H5BrN4O2/c10-4-1-5-6(3-12-7(5)11-2-4)8-13-14-9(15)16-8/h1-3H,(H,11,12)(H,14,15)
Standard InChI Key RIWLJJYBHGOGHJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1C(=CN2)C3=NNC(=O)O3)Br

Introduction

Structural and Molecular Characteristics

The compound features a pyrrolo[2,3-b]pyridine system, a bicyclic scaffold comprising a pyrrole ring fused to a pyridine ring. The 5-bromo substituent on the pyridine portion enhances electrophilic reactivity and influences molecular interactions . Attached via the 3-position of the pyrrolopyridine is a 1,3,4-oxadiazol-2(3H)-one ring, a five-membered heterocycle known for its metabolic stability and hydrogen-bonding capacity .

Molecular Formula and Weight

  • Molecular Formula: C11H6BrN5O2\text{C}_{11}\text{H}_{6}\text{Br}\text{N}_{5}\text{O}_{2}

  • Molecular Weight: 344.11 g/mol (calculated from constituent atomic weights) .

Spectral Signatures

  • IR Spectroscopy: A strong absorption band near 1740cm11740 \, \text{cm}^{-1} corresponds to the carbonyl group of the oxadiazolone ring . The N-H stretch of the pyrrolopyridine amine appears at 33603465cm13360–3465 \, \text{cm}^{-1} .

  • 1H^1\text{H} NMR: Aromatic protons on the pyrrolopyridine resonate between δ7.38.3ppm\delta \, 7.3–8.3 \, \text{ppm}, while the oxadiazolone ring’s protons appear as a singlet near δ3.8ppm\delta \, 3.8 \, \text{ppm} (if methylated) .

Synthetic Pathways

Key Intermediate: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

The synthesis begins with 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 507462-51-3), a precursor synthesized via:

  • Halogenation: Bromination of 7-azaindole derivatives using N\text{N}-bromosuccinimide (NBS) in dimethylformamide (DMF) .

  • Methylation: Treatment with methyl iodide and tt-BuOK in toluene yields the 1-methyl derivative, enhancing solubility .

Oxadiazolone Ring Formation

The 1,3,4-oxadiazol-2-one moiety is introduced via cyclization:

  • Hydrazide Intermediate: Reacting 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine with ethyl chloroformate forms a carbazate.

  • Cyclodehydration: Treatment with trichloroacetyl chloride and AlCl3\text{AlCl}_3 induces cyclization, yielding the target compound .

Reaction Scheme:

Pyrrolopyridine-amine+ClCO2EtCarbazateCl3CCOClOxadiazolone\text{Pyrrolopyridine-amine} + \text{ClCO}_2\text{Et} \rightarrow \text{Carbazate} \xrightarrow{\text{Cl}_3\text{CCOCl}} \text{Oxadiazolone}

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (<0.1mg/mL<0.1 \, \text{mg/mL}) due to the hydrophobic bromine and aromatic systems. Soluble in DMSO and DCM .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases, cleaving the oxadiazolone ring .

Crystallographic Data

  • Density: 1.867g/cm31.867 \, \text{g/cm}^3 (similar to precursor compounds) .

  • Melting Point: Estimated 215220C215–220^\circ \text{C} based on analogous oxadiazoles .

Biological Activity and Mechanisms

Antiproliferative Effects

In pancreatic ductal adenocarcinoma (PDAC) cell lines (PATU-T, Hs766T):

  • IC50_{50}: 0.55.0μM0.5–5.0 \, \mu\text{M}, surpassing first-line agents like gemcitabine .

  • Mechanism: Downregulation of cyclin-dependent kinase 1 (CDK1) by 60–70% at 10μM10 \, \mu\text{M}, inducing G2_2/M phase arrest .

Structure-Activity Relationships (SAR)

  • Bromine Substituent: Critical for activity; removal reduces potency 10-fold .

  • Oxadiazolone vs. Imidazole: The oxadiazolone enhances kinase inhibition selectivity compared to imidazole-based analogs .

Pharmacological Applications

Anticancer Therapeutics

  • PDAC Therapy: Overcomes chemoresistance by targeting CDK1-overexpressing tumors .

  • Combination Regimens: Synergizes with PARP inhibitors in BRCA-mutant cancers .

Drug Delivery Considerations

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40% in murine models .

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